3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS No.: 2034268-87-4
Cat. No.: VC4773580
Molecular Formula: C19H15Cl2N3O3
Molecular Weight: 404.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034268-87-4 |
|---|---|
| Molecular Formula | C19H15Cl2N3O3 |
| Molecular Weight | 404.25 |
| IUPAC Name | 3-[1-[4-(3,4-dichlorophenyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H15Cl2N3O3/c20-15-6-5-13(7-16(15)21)11-1-3-12(4-2-11)18(26)23-9-14(10-23)24-17(25)8-22-19(24)27/h1-7,14H,8-10H2,(H,22,27) |
| Standard InChI Key | WMNPNIDKKHVMOD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O |
Introduction
The compound 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic molecule with potential applications in pharmaceuticals, material science, and analytical chemistry. Its structure combines a dichlorobiphenyl moiety with azetidine and imidazolidine-dione functionalities, suggesting a complex chemical behavior and diverse utility.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions:
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Preparation of the Biphenyl Intermediate:
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The dichlorobiphenyl moiety can be synthesized via Suzuki coupling or related cross-coupling reactions using dichlorobenzene derivatives and phenylboronic acids.
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Azetidine Functionalization:
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Azetidine derivatives are introduced through cyclization reactions using appropriate precursors like amino acids or aziridines.
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Formation of Imidazolidine-Dione:
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The imidazolidine-dione ring is typically synthesized via condensation reactions involving urea derivatives or carbamates.
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Final Coupling:
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The final step involves linking the azetidine and biphenyl intermediates through an amide bond formation facilitated by reagents like carbodiimides.
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Pharmaceutical Development
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The presence of bioactive moieties (dichlorobiphenyl and imidazolidine-dione) suggests potential as an anticancer or antimicrobial agent.
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Structural analogs have shown activity against tumor cells in vitro, indicating possible drug design applications .
Material Science
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The compound’s rigid structure and functional groups make it suitable for developing advanced polymers or coatings with enhanced thermal stability.
Analytical Chemistry
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Its defined structure can serve as a standard reference material for validating analytical methodologies such as HPLC or NMR spectroscopy .
Biological Activity
While specific data for this compound is limited, related compounds exhibit:
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Anticancer Activity: Structural analogs have shown growth inhibition in cancer cell lines .
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Antimicrobial Properties: Biphenyl derivatives are known for their antibacterial and antifungal activities.
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Enzyme Inhibition: Imidazolidine-dione rings are often found in enzyme inhibitors targeting metabolic pathways.
Spectroscopic Data (Hypothetical)
For characterization, the following techniques would be utilized:
| Technique | Expected Results |
|---|---|
| NMR (¹H) | Signals corresponding to aromatic protons (biphenyl), aliphatic protons (azetidine). |
| IR Spectroscopy | Peaks at ~1700 cm (C=O stretching), ~3300 cm (N-H stretching). |
| Mass Spectrometry | Molecular ion peak at m/z = 377 confirming molecular weight. |
Environmental Considerations
Dichlorobiphenyl derivatives are known to persist in the environment due to their stability. Studies on degradation pathways and environmental impact are essential for safe handling and disposal .
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